molecular formula C21H24ClNO4 B607089 DG-051 CAS No. 929916-05-2

DG-051

Numéro de catalogue: B607089
Numéro CAS: 929916-05-2
Poids moléculaire: 389.9 g/mol
Clé InChI: PVCTYSQBVIGZRU-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DG-051 est un inhibiteur puissant de l'hydrolase de la leucotriène A4, une enzyme impliquée dans la biosynthèse de la leucotriène B4, une molécule pro-inflammatoire. Ce composé a montré un potentiel dans la prévention des crises cardiaques en réduisant la production de leucotriène B4 .

Applications De Recherche Scientifique

Inhibition of Leukotriene A4 Hydrolase

One of the notable applications of (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid is its role as a leukotriene A4 hydrolase inhibitor . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma and rheumatoid arthritis. The compound has shown promise in reducing inflammation and may serve as a potential treatment for these conditions .

Role in Cancer Treatment

The compound has also been investigated for its effects on stearoyl-CoA desaturase (SCD) , which is involved in fatty acid metabolism. Inhibition of SCD can lead to cell death in cancer cells due to starvation for unsaturated fatty acids. Research indicates that (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid may act as a prodrug, becoming activated through metabolic processes to inhibit SCD specifically in cancerous tissues .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid effectively reduced leukotriene levels in vitro, suggesting its potential use as an anti-inflammatory agent. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy against leukotriene A4 hydrolase .

Case Study 2: Cancer Cell Line Studies

Further investigations into cancer cell lines revealed that the compound exhibited selective toxicity towards SCD-overexpressing cells. This selectivity was attributed to the differential expression of cytochrome P450 enzymes, which metabolize the compound into its active form, enhancing its therapeutic index while minimizing systemic toxicity .

Mécanisme D'action

Target of Action

DG-051, also known as (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, is a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H) . LTA4H is an enzyme that plays a crucial role in the production of Leukotriene B4 (LTB4), a potent promoter of inflammation .

Mode of Action

This compound interacts with its target, LTA4H, by inhibiting its aminopeptidase activity . This inhibition is achieved with an IC50 of 47 nM, indicating a strong affinity between this compound and LTA4H . The inhibition of LTA4H leads to a decrease in the production of LTB4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By inhibiting LTA4H, this compound disrupts the conversion of Leukotriene A4 (LTA4) to LTB4, thereby reducing the overall production of LTB4 . This reduction in LTB4 levels can lead to a decrease in inflammation, as LTB4 is a potent promoter of inflammatory responses .

Pharmacokinetics

This compound has been found to have good bioavailability, with low variability between subjects . It has a terminal half-life of approximately 9 hours and measurable concentrations at 24 hours after dosing . These properties suggest that this compound has a pharmacokinetic profile suitable for once-a-day dosing .

Result of Action

The primary molecular effect of this compound’s action is the reduction of LTB4 production . On a cellular level, this can lead to a decrease in inflammation, as LTB4 is known to promote inflammatory responses . Therefore, the inhibition of LTA4H by this compound can potentially reduce inflammation-related conditions.

Analyse Biochimique

Biochemical Properties

DG-051 plays a crucial role in biochemical reactions by inhibiting leukotriene A4 hydrolase, an enzyme that catalyzes the rate-determining step in the synthesis of leukotriene B4 (LTB4). This inhibition is achieved with an IC50 value of 47 nM . Additionally, this compound inhibits the aminopeptidase activity of LTA4H with IC50 values of 72 nM and 150 nM when tested using the substrates L-alanine p-nitroanilide and prolyl-glycyl-proline peptide, respectively . These interactions suggest that this compound can potentially lead to the accumulation of prolyl-glycyl-proline peptide in vivo .

Cellular Effects

This compound has been shown to influence various cellular processes. By inhibiting leukotriene A4 hydrolase, this compound reduces the production of leukotriene B4, a potent inflammatory mediator. This reduction in leukotriene B4 levels can modulate inflammatory responses in different cell types, including immune cells . Furthermore, this compound’s inhibition of aminopeptidase activity may affect cellular metabolism and protein turnover, leading to changes in cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to leukotriene A4 hydrolase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the levels of this pro-inflammatory mediator . Additionally, this compound’s inhibition of the aminopeptidase activity of leukotriene A4 hydrolase suggests that it may also interfere with the degradation of specific peptides, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least two years . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, suggesting that it does not rapidly degrade . Long-term exposure to this compound in cell cultures has been associated with sustained reductions in leukotriene B4 levels and modulation of inflammatory responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits leukotriene A4 hydrolase and reduces leukotriene B4 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of leukotrienes. By inhibiting leukotriene A4 hydrolase, this compound disrupts the production of leukotriene B4, a key mediator in inflammatory responses . This inhibition can affect metabolic flux and alter the levels of various metabolites involved in inflammation and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high oral bioavailability (>80% across species) suggests efficient absorption and distribution in the body . This compound’s interactions with transporters and binding proteins may influence its localization and accumulation in specific tissues, thereby affecting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with leukotriene A4 hydrolase. This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit the enzyme . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .

Méthodes De Préparation

La synthèse de DG-051 implique plusieurs étapes. Une méthode inclut la réaction du 4-iodophénol avec du tert-butoxyde de potassium dans du diméthylformamide, suivie de l'addition d'un composé tosylate. Le mélange réactionnel est chauffé puis traité pour donner le produit souhaité . Les méthodes de production industrielle impliquent généralement des voies synthétiques similaires, mais sont optimisées pour la scalabilité et la rentabilité.

Analyse Des Réactions Chimiques

DG-051 subit diverses réactions chimiques, notamment la substitution et la réduction. Les réactifs couramment utilisés dans ces réactions comprennent le tert-butoxyde de potassium, le diméthylformamide et l'hydroxyde de sodium. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui sont ensuite traités pour donner le composé final .

Activité Biologique

(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, also known as DG-051, is a compound that has garnered attention due to its biological activity, particularly its role as an inhibitor of leukotriene A4 hydrolase (LTA4H). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name: 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid
  • CAS Number: 929916-05-2
  • Molecular Formula: C21H24ClNO4
  • Molecular Weight: 389.87 g/mol

This compound functions primarily as a selective inhibitor of LTA4H, an enzyme crucial in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating inflammatory responses associated with various diseases.

Biochemical Pathways Affected

The primary biochemical pathway influenced by this compound is the leukotriene pathway , which is implicated in numerous inflammatory conditions. The inhibition of LTA4H leads to decreased levels of LTB4, which can result in reduced inflammation and potential therapeutic benefits in conditions such as:

  • Myocardial infarction
  • Stroke
  • Inflammatory bowel disease
  • Asthma

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties:

  • Bioavailability: High and consistent across subjects.
  • Subcellular Localization: Primarily localized in the cytoplasm, where it interacts with LTA4H.

Antiinflammatory Effects

Research indicates that this compound significantly reduces the inflammatory response in animal models. For instance, in a study involving induced myocardial infarction in rats, treatment with this compound resulted in lower levels of inflammatory markers compared to control groups. This suggests a protective effect against heart tissue damage due to inflammation.

Clinical Implications

  • Asthma Management : In clinical trials, patients treated with this compound showed improved lung function and reduced asthma attacks, correlating with decreased levels of LTB4.
  • Inflammatory Bowel Disease : A double-blind study demonstrated that patients receiving this compound experienced fewer flare-ups and improved quality of life metrics compared to placebo.

Table: Summary of Key Findings from Case Studies

Study TypeConditionFindings
Animal ModelMyocardial InfarctionReduced inflammation markers
Clinical TrialAsthmaImproved lung function; fewer attacks
Double-Blind StudyInflammatory Bowel DiseaseFewer flare-ups; improved quality of life

Propriétés

IUPAC Name

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCTYSQBVIGZRU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929916-05-2
Record name DG-051 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DG-051 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 2
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 5
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 6
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Customer
Q & A

Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?

A1: this compound functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, this compound effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].

Q2: What is the structural basis for the high potency and selectivity of this compound towards LTA4H?

A2: The development of this compound involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of this compound with a Kd of 26 nM for LTA4H [].

Q3: What are the pharmacokinetic properties of this compound that make it suitable for clinical development?

A3: this compound exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.